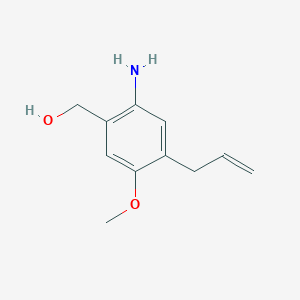
2-Amino-5-methoxy-4-(2-propenyl)benzylalcohol
Katalognummer B8303668
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: DGIABFNXASXHOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US07538123B2
Procedure details


24 ml of ethanol-water (5:1) was added to 1.00 g of 3-methoxy-6-nitro-4-(2-propenyl)benzylalcohol, 1.00 g of iron, and 2.00 g of ammonium chloride. The reaction solution was stirred at 90° C. for 1 hour. Thereafter, the reaction solution was cooled to a room temperature, and insoluble matters were then removed by filtration. The filtrate was concentrated under a reduced pressure. The residue was diluted with ethyl acetate and then washed with water and a saturated sodium chloride aqueous solution. The organic layer was dried over magnesium sulfate and then concentrated under a reduced pressure, so as to obtain 793 mg of the subject compound.
Name
3-methoxy-6-nitro-4-(2-propenyl)benzylalcohol
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([N+:14]([O-])=O)=[CH:9][C:10]=1[CH2:11][CH:12]=[CH2:13])[CH2:6][OH:7].[Cl-].[NH4+]>[Fe].C(O)C.O>[NH2:14][C:8]1[CH:9]=[C:10]([CH2:11][CH:12]=[CH2:13])[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH2:6][OH:7] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
3-methoxy-6-nitro-4-(2-propenyl)benzylalcohol
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(CO)C(=CC1CC=C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
ethanol water
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O.O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at 90° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reaction solution was cooled to a room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble matters were then removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated under a reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was diluted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under a reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(CO)C=C(C(=C1)CC=C)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 793 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

